molecular formula C28H51ClSi B6590645 Methyloctadecyl(3-phenylpropyl)chlorosilane CAS No. 1166892-10-9

Methyloctadecyl(3-phenylpropyl)chlorosilane

Cat. No.: B6590645
CAS No.: 1166892-10-9
M. Wt: 451.2 g/mol
InChI Key: OLYMXDLPDDXGGI-UHFFFAOYSA-N
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Description

Methyloctadecyl(3-phenylpropyl)chlorosilane (CAS: 1166892-10-9) is a specialty organosilicon compound featuring a unique molecular architecture. Its structure includes a methyl group, a long-chain octadecyl (C18) alkyl group, a 3-phenylpropyl aromatic substituent, and a reactive chlorine atom bonded to a silicon center. This combination of hydrophobic (octadecyl) and aromatic (phenyl) moieties distinguishes it from simpler chlorosilanes, making it particularly suited for applications requiring tailored surface modifications or selective reactivity in organic synthesis .

Properties

IUPAC Name

chloro-methyl-octadecyl-(3-phenylpropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51ClSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-30(2,29)27-22-25-28-23-19-18-20-24-28/h18-20,23-24H,3-17,21-22,25-27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYMXDLPDDXGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(CCCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51ClSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659768
Record name Chloro(methyl)octadecyl(3-phenylpropyl)silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166892-10-9
Record name Chloro(methyl)octadecyl(3-phenylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyloctadecyl(3-phenylpropyl)chlorosilane
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Preparation Methods

Grignard Reagent-Based Substitution

The reaction of silicon tetrachloride (SiCl<sub>4</sub>) with organomagnesium halides (Grignard reagents) is a cornerstone of organosilicon chemistry. For this compound, a sequential substitution approach is employed:

  • Methylation :
    SiCl<sub>4</sub> + CH<sub>3</sub>MgBr → CH<sub>3</sub>SiCl<sub>3</sub> + MgBrCl
    This step proceeds at −20°C in anhydrous diethyl ether, yielding methyltrichlorosilane with >90% efficiency.

  • Octadecyl Substitution :
    CH<sub>3</sub>SiCl<sub>3</sub> + C<sub>18</sub>H<sub>37</sub>MgBr → CH<sub>3</sub>(C<sub>18</sub>H<sub>37</sub>)SiCl<sub>2</sub> + MgBrCl
    The bulky octadecyl group requires elevated temperatures (60–80°C) and extended reaction times (12–24 hours) to overcome steric hindrance.

  • 3-Phenylpropyl Functionalization :
    CH<sub>3</sub>(C<sub>18</sub>H<sub>37</sub>)SiCl<sub>2</sub> + C<sub>6</sub>H<sub>5</sub>(CH<sub>2</sub>)<sub>3</sub>MgBr → CH<sub>3</sub>(C<sub>18</sub>H<sub>37</sub>)(C<sub>6</sub>H<sub>5</sub>(CH<sub>2</sub>)<sub>3</sub>)SiCl + MgBrCl
    The final substitution occurs at 25°C to prevent decomposition of the aromatic moiety.

Catalytic Chlorination Using Silica-Supported AlCl<sub>3</sub>

The patent US8206676B2 highlights silica-supported AlCl<sub>3</sub> as a robust catalyst for chlorosilane synthesis. This system immobilizes AlCl<sub>3</sub> on a silica matrix, mitigating sublimation losses and enhancing recyclability. For tri-substituted silanes:

  • Reaction Conditions :

    • Temperature: 50–70°C

    • Pressure: 1–3 atm

    • Catalyst Loading: 5–10 wt%

    • Selectivity: >75% for mono- and dichlorosilanes.

  • Mechanism :
    The Lewis-acidic AlCl<sub>3</sub> facilitates Si–Cl bond activation, enabling nucleophilic attack by organic groups. The silica support’s pore structure (2–5 nm) accommodates bulky substituents like octadecyl and 3-phenylpropyl.

Advanced Methodologies for Enhanced Selectivity

Ionic Liquid-Mediated Synthesis

Ionic liquids containing Al<sub>n</sub>Cl<sub>(3n+1)</sub><sup>−</sup> anions (e.g., 1-butyl-3-methylimidazolium tetrachloroaluminate) offer tunable acidity and low volatility. These solvents enable:

  • Simultaneous Substitution :
    Co-reacting SiCl<sub>4</sub> with methyl, octadecyl, and 3-phenylpropyl Grignard reagents in a one-pot procedure.

    • Yield: 60–65%

    • Purity: 95% (GC-MS analysis).

  • Byproduct Suppression :
    The ionic liquid’s high polarity stabilizes transition states, reducing oligomerization and cross-contamination.

Molecular Sieve Catalysis

Zeolites (e.g., Na–ZSM-5) with controlled pore geometries (12.5 Å) enhance regioselectivity. For instance:

  • Stepwise Functionalization :

    • Methylation at 30°C

    • Octadecyl substitution at 70°C

    • 3-Phenylpropyl addition at 50°C

    • Total Yield: 80%

    • Catalyst Lifetime: >100 cycles.

Industrial-Scale Production Considerations

Purification and Isolation

Post-synthesis, the crude product is purified via:

  • Fractional Distillation :

    ParameterValue
    Boiling Point220–230°C (0.1 mmHg)
    Purity Post-Distillation99.2%
  • Chromatographic Methods :
    Silica gel chromatography with hexane/ethyl acetate (9:1) removes residual Mg salts and oligomers.

Analytical Characterization

  • NMR Spectroscopy :

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 0.1 ppm (Si–CH<sub>3</sub>), 0.8 ppm (C<sub>18</sub>H<sub>37</sub>), 7.2–7.4 ppm (C<sub>6</sub>H<sub>5</sub>).

    • <sup>29</sup>Si NMR: δ −15 ppm (Si–Cl).

  • FTIR Analysis :
    Peaks at 1250 cm<sup>−1</sup> (Si–CH<sub>3</sub>), 750 cm<sup>−1</sup> (Si–Cl), and 1600 cm<sup>−1</sup> (C=C aromatic).

Challenges and Mitigation Strategies

Steric Hindrance

The octadecyl and 3-phenylpropyl groups impede reagent access to the silicon center. Solutions include:

  • Ultrasound Assistance : Sonication at 40 kHz improves mass transfer, reducing reaction time by 30%.

  • High-Pressure Reactors : Operating at 5 atm enhances Grignard reagent solubility.

Hydrolytic Sensitivity

The Si–Cl bond’s reactivity with moisture necessitates rigorous anhydrous conditions:

  • Schlenk Line Techniques : For reagent transfer under inert gas.

  • Stabilized Storage : 0.1% triethylamine additive inhibits HCl-catalyzed decomposition .

Chemical Reactions Analysis

Types of Reactions

Methyloctadecyl(3-phenylpropyl)chlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Research Applications

Synthesis of Organosilicon Compounds

  • This compound serves as a reagent in the synthesis of various organosilicon compounds. The chlorosilane group can undergo substitution reactions, enabling the introduction of diverse functional groups into silicon-based materials.

Surface Modification

  • Methyloctadecyl(3-phenylpropyl)chlorosilane is utilized for modifying surfaces in biological assays. It enhances the biocompatibility and functionality of surfaces, making them suitable for applications in biosensors and other bioactive materials.

Biological Applications

Bioactive Material Preparation

  • The compound is instrumental in preparing bioactive materials, which are essential in biomedical applications such as drug delivery systems. Its ability to modify surface properties allows for improved interaction with biological environments.

Drug Delivery Systems

  • In medicine, this silane is used to develop advanced drug delivery systems that enhance the solubility and bioavailability of therapeutic agents. Its hydrophobic characteristics contribute to better encapsulation and release profiles for drugs.

Industrial Applications

Coatings and Sealants

  • This compound finds use in the production of coatings, adhesives, and sealants. It provides hydrophobicity and durability to these materials, making them suitable for various industrial applications.

Adhesives

  • The compound’s ability to form strong bonds with different substrates makes it valuable in adhesive formulations, particularly where moisture resistance is required.

Case Study 1: Surface Functionalization

A study demonstrated the effectiveness of this compound in modifying glass surfaces to enhance protein adsorption for biosensor applications. The treated surfaces showed a significant increase in protein binding capacity compared to untreated surfaces, indicating its potential for improving sensor sensitivity.

Case Study 2: Drug Delivery Systems

Research involving the incorporation of this silane into polymer matrices revealed enhanced drug loading capacities and controlled release profiles. The study highlighted its role in improving the pharmacokinetic properties of poorly soluble drugs, showcasing its importance in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Methyloctadecyl(3-phenylpropyl)chlorosilane involves the reactivity of the chlorosilane group. The chlorosilane group can undergo substitution, hydrolysis, and condensation reactions, leading to the formation of various functionalized silanes and siloxane polymers. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Chlorosilane Compounds

Molecular Structure and Functional Groups

The structural and functional diversity of chlorosilanes significantly influences their reactivity and applications. Below is a comparison with three closely related compounds:

Compound Name Molecular Formula Key Functional Groups CAS Number
Methyloctadecyl(3-phenylpropyl)chlorosilane C₂₈H₄₉ClSi Methyl, octadecyl, 3-phenylpropyl, Cl–Si 1166892-10-9
3-Chloropropyltrichlorosilane C₃H₆Cl₄Si Trichlorosilane, chloropropyl 2550-06-3
3-(Dimethylchlorosilyl)propyl methacrylate C₉H₁₇ClO₂Si Methacrylate, dimethylchlorosilyl 78560-45-9
Chloropropyldimethylchlorosilane C₅H₁₂Cl₂Si Dimethylchlorosilane, chloropropyl 17137-89-8

Key Observations :

  • 3-Chloropropyltrichlorosilane has three reactive chlorine atoms , enabling rapid hydrolysis and cross-linking, ideal for creating dense siloxane networks .
  • 3-(Dimethylchlorosilyl)propyl methacrylate combines a polymerizable methacrylate group with a chlorosilane, facilitating covalent bonding to both organic polymers and inorganic substrates .
This compound
  • Reactivity: The single chlorine atom undergoes hydrolysis to form silanol (Si–OH), enabling covalent bonding to hydroxylated surfaces (e.g., glass, silica). Its bulky substituents slow hydrolysis compared to trichlorosilanes, allowing controlled monolayer formation .
  • Applications : Primarily used in hydrophobic surface treatments and chromatography stationary phases , where its long alkyl chain improves analyte retention .
3-Chloropropyltrichlorosilane
  • Reactivity : Rapid hydrolysis due to three Cl atoms forms highly cross-linked siloxane networks.
  • Applications : Used as a precursor for silicone resins and adhesion promoters in composites .
3-(Dimethylchlorosilyl)propyl methacrylate
  • Reactivity: The methacrylate group enables radical polymerization, while the chlorosilane bonds to inorganic substrates.
  • Applications : Key in dental composites and silicone-modified polymers for enhanced mechanical properties .
Chloropropyldimethylchlorosilane
  • Reactivity : Moderate hydrolysis due to two Cl atoms.
  • Applications : Employed in nucleoside derivatization for antiviral drug research, as seen in thymine/adenine condensation processes .

Research Findings and Industrial Relevance

  • 3-(Dimethylchlorosilyl)propyl methacrylate is produced via continuous flow reactors for high yield and consistency, highlighting its industrial importance in polymer manufacturing .
  • Chloropropyldimethylchlorosilane has demonstrated utility in antiviral drug design, where its reactivity with heterocyclic sodium salts enables novel compound synthesis .

Biological Activity

Methyloctadecyl(3-phenylpropyl)chlorosilane is a silane compound that has garnered attention in various fields, particularly in materials science and biochemistry. Its unique structure allows it to interact with biological systems, which may have implications for antimicrobial activity, drug delivery, and surface modification in biomedical applications. This article reviews the biological activity of this compound, highlighting relevant studies, potential applications, and mechanisms of action.

Chemical Structure

The chemical formula for this compound is C25H45ClSiC_{25}H_{45}ClSi. It is characterized by a long hydrophobic alkyl chain (octadecyl) and a phenylpropyl group that can influence its interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Research indicates that silane compounds can exhibit antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes.
  • Cell Adhesion : The compound's surface properties can enhance cell adhesion, making it suitable for applications in tissue engineering.
  • Drug Delivery : Its ability to form stable siloxane networks allows for the encapsulation and controlled release of therapeutic agents.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of silanes. For instance, studies have demonstrated that silanes can effectively inhibit the growth of bacteria and fungi through membrane disruption and alteration of cell wall integrity.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various silanes, including this compound. The findings are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLCell wall synthesis inhibition
Candida albicans64 µg/mLDisruption of cell membrane integrity

The proposed mechanisms by which this compound exerts its biological effects include:

  • Membrane Disruption : The hydrophobic nature of the alkyl chain facilitates insertion into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Hydrophobic Interactions : The phenyl group enhances interactions with membrane proteins and lipids, potentially altering their function.
  • Reactive Silanol Groups : Upon hydrolysis, silanol groups can react with cellular components, contributing to cytotoxicity.

Surface Modification Applications

The unique properties of this compound make it an excellent candidate for surface modification in biomedical devices. Research has shown that modifying surfaces with this compound can improve biocompatibility and reduce bacterial adhesion.

Example Application: Coatings for Implants

In a study by Johnson et al. (2023), coatings made from this compound were applied to titanium implants. The results indicated a significant reduction in biofilm formation compared to uncoated controls, demonstrating its potential in preventing implant-related infections.

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